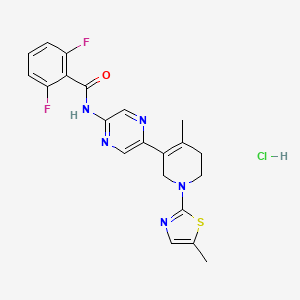

RO2959 monohydrochloride

Descripción

Propiedades

IUPAC Name |

2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N5OS.ClH/c1-12-6-7-28(21-26-8-13(2)30-21)11-14(12)17-9-25-18(10-24-17)27-20(29)19-15(22)4-3-5-16(19)23;/h3-5,8-10H,6-7,11H2,1-2H3,(H,25,27,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLSDODALBRLPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CN(CC1)C2=NC=C(S2)C)C3=CN=C(C=N3)NC(=O)C4=C(C=CC=C4F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClF2N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

RO2959 Monohydrochloride: A Technical Guide to its Mechanism of Action as a CRAC Channel Inhibitor

Introduction

RO2959 monohydrochloride is a potent and selective small-molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2][3] CRAC channels are pivotal in store-operated calcium entry (SOCE), a fundamental process for calcium signaling in numerous cell types, particularly in lymphocytes.[4][5] The activation of these channels is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by the STIM1 protein in the ER membrane.[5][6] STIM1 then translocates to the plasma membrane to interact with and open the Orai1 channel, the pore-forming subunit of the CRAC channel, allowing calcium influx.[5][6] This influx is critical for a variety of downstream cellular functions, including T-cell activation and proliferation. RO2959 has emerged as a valuable pharmacological tool for investigating the physiological roles of CRAC channels and as a potential therapeutic agent for autoimmune and inflammatory disorders.

Core Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the CRAC channel, thereby blocking store-operated calcium entry (SOCE).[1][4] This inhibitory activity has been demonstrated to be highly potent and selective. RO2959 effectively blocks the IP3-dependent current in cells expressing CRAC channels.[4] The compound shows a notable selectivity for the Orai1 isoform over other Orai isoforms.[3][7][8]

By inhibiting the influx of calcium through CRAC channels, RO2959 effectively dampens the downstream signaling pathways that are dependent on sustained intracellular calcium elevation. In the context of the immune system, particularly T-lymphocytes, this has profound consequences. The inhibition of SOCE in activated CD4+ T lymphocytes leads to a complete blockage of T-cell receptor (TCR)-mediated cytokine production, most notably Interleukin-2 (IL-2), and inhibits T-cell proliferation.[1][3][4] Furthermore, gene expression analysis has revealed that RO2959 potently blocks TCR-triggered gene expression and functional pathways in a manner similar to calcineurin inhibitors like Cyclosporin A and FK506.[4]

Quantitative Pharmacological Data

The inhibitory potency of this compound has been quantified across various experimental systems. The following table summarizes the key half-maximal inhibitory concentration (IC50) values.

| Target/Process | Cell System | IC50 Value | Reference |

| CRAC Channel Current (ICRAC) | RBL-2H3 cells | 402 nM | [1][2][3][7][8] |

| SOCE (Orai1/STIM1 mediated) | CHO cells expressing hOrai1/hSTIM1 | 25 nM | [1][2][3] |

| Orai1 Channel | CHO cells expressing hOrai1/hSTIM1 | 25 nM | [1][3] |

| Orai3 Channel | CHO cells expressing hOrai3/hSTIM1 | 530 nM | [1][3] |

| SOCE in activated CD4+ T lymphocytes | Human primary CD4+ T cells | 265 nM | [1][3] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by RO2959 and a typical experimental workflow for its characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Characterization of a novel CRAC inhibitor that potently blocks human T cell activation and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Basis of Calcium Signaling in Lymphocytes: STIM and ORAI - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular pharmacology of store-operated CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]

RO2959 Monohydrochloride: A Technical Guide to a Potent and Selective CRAC Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium release-activated calcium (CRAC) channels are pivotal regulators of intracellular calcium (Ca2+) signaling, playing a crucial role in a multitude of cellular processes, including gene expression, proliferation, and immune cell activation.[1] The core components of the CRAC channel are the stromal interaction molecule 1 (STIM1), an endoplasmic reticulum (ER) Ca2+ sensor, and Orai1, the pore-forming subunit in the plasma membrane.[2] Dysregulation of CRAC channel activity has been implicated in various pathologies, particularly autoimmune diseases and inflammatory conditions, making it a compelling therapeutic target.[3][4] RO2959 monohydrochloride, a compound synthesized by Synta Pharmaceutical Corp. and identified by Roche, has emerged as a novel, potent, and selective inhibitor of the CRAC channel current (Icrac).[1] This technical guide provides an in-depth overview of RO2959, its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.

Chemical Properties

This compound is the hydrochloride salt of 2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide.[5]

| Property | Value |

| Chemical Formula | C21H20ClF2N5OS |

| Molecular Weight | 463.9 g/mol |

| CAS Number | 1219927-22-6 |

| Synonyms | RO2959 HCl, RO2959 (monohydrochloride) |

Mechanism of Action

RO2959 exerts its inhibitory effect by directly targeting the CRAC channel, with a notable selectivity for the Orai1 subunit.[1][6] The canonical activation of CRAC channels begins with the depletion of Ca2+ from the ER, which is sensed by STIM1. This triggers a conformational change in STIM1, causing it to oligomerize and translocate to ER-plasma membrane junctions. At these junctions, STIM1 directly interacts with and activates Orai1, opening the channel pore and allowing for a sustained influx of extracellular Ca2+ into the cell, a process known as store-operated calcium entry (SOCE).[2] RO2959 potently blocks this SOCE, thereby attenuating downstream Ca2+-dependent signaling pathways.[7] This inhibition of SOCE has been shown to effectively suppress T-cell receptor (TCR)-mediated T-cell activation, proliferation, and the production of inflammatory cytokines such as Interleukin-2 (IL-2).[7]

Signaling Pathway Diagram

Caption: CRAC Channel Activation and Inhibition by RO2959.

Quantitative Data on Inhibitory Activity

This compound has been demonstrated to be a highly potent inhibitor of CRAC channels and SOCE across various cell types. The following table summarizes the key quantitative data.

| Parameter | Cell Line/System | IC50 Value | Reference(s) |

| Icrac Inhibition | RBL-2H3 cells | ~400 nM (with preincubation) | [1][6] |

| SOCE Inhibition | CHO cells stably expressing human Orai1 and STIM1 | 25 nM | [7][8][9] |

| Activated CD4+ T lymphocytes | 265 nM | [7][9] | |

| Orai Subunit Selectivity | T-REx-CHO cells stably expressing STIM1/Orai1 | 25 nM | [6][7] |

| T-REx-CHO cells stably expressing STIM1/Orai3 | 530 nM | [6][7] | |

| CRAC Channel Inhibition | General | 402 nM | [7][8][9] |

| Human IL-2 Production | T-cells | Potent inhibitor | [7][8][9] |

| T-cell Proliferation | TCR stimulation or Mixed Lymphocyte Reaction (MLR) | Complete inhibition | [7] |

Selectivity Profile

RO2959 exhibits a high degree of selectivity for CRAC channels. Studies have shown that it has no significant inhibitory effect on a variety of other ion channels, receptors, and transporters, including GABA receptors, dopamine and 5-HT transporters, Kv channels, Cl- channels, TRPC1, TRPM2, TRPM4, and Cav1.2 channels.[1] The selectivity for Orai1 over Orai3 further underscores its targeted mechanism of action.[6][7]

Experimental Protocols

The characterization of RO2959 as a CRAC channel inhibitor involves two primary experimental techniques: electrophysiology to directly measure Icrac and calcium imaging to assess SOCE.

Electrophysiology: Whole-Cell Patch-Clamp for Icrac Measurement

This method allows for the direct measurement of the ion current passing through CRAC channels.

1. Cell Preparation:

-

Culture cells (e.g., RBL-2H3 or HEK293 cells stably expressing STIM1 and Orai1) on glass coverslips.

-

Immediately before recording, transfer a coverslip to the recording chamber and perfuse with the extracellular solution.

2. Solutions:

-

Extracellular (bath) solution (in mM): 145 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).[10]

-

Intracellular (pipette) solution (in mM): 145 Cs-glutamate, 8 NaCl, 10 MgCl2, 10 HEPES, 10 EGTA or BAPTA (to chelate intracellular Ca2+ and passively deplete ER stores), and 2 Mg-ATP (pH adjusted to 7.2 with CsOH).[10][11] The high concentration of Ca2+ chelator in the pipette solution is crucial for inducing store depletion upon establishing the whole-cell configuration.

3. Recording Procedure:

-

Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Establish a giga-ohm seal and then rupture the membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of 0 mV.

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 100-200 ms) at regular intervals (e.g., every 2 seconds) to elicit the CRAC current.[11][12]

-

Icrac develops over several minutes as the intracellular chelator depletes the ER Ca2+ stores.

-

Once a stable Icrac is established, perfuse the bath with the extracellular solution containing varying concentrations of RO2959 to determine its inhibitory effect and calculate the IC50.

Calcium Imaging: Fura-2-based Measurement of SOCE

This technique visualizes and quantifies changes in intracellular Ca2+ concentration in response to store depletion and subsequent extracellular Ca2+ addition.

1. Cell Preparation and Dye Loading:

-

Seed cells (e.g., Jurkat T-cells or primary CD4+ T-cells) on poly-D-lysine coated glass-bottom dishes.

-

Wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution with HEPES).

-

Load the cells with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM (e.g., 1-5 µM), in the salt solution for 30-45 minutes at room temperature or 37°C in the dark.[9]

-

Wash the cells multiple times with the salt solution to remove excess dye and allow for de-esterification of the Fura-2 AM.

2. SOCE Measurement Protocol:

-

Mount the dish on an inverted fluorescence microscope equipped for ratiometric imaging.

-

Initially, perfuse the cells with a Ca2+-free salt solution containing a low concentration of EGTA (e.g., 0.1 mM) to chelate any residual extracellular Ca2+.

-

Record the baseline Fura-2 fluorescence ratio (excitation at 340 nm and 380 nm, emission at ~510 nm).

-

To deplete the intracellular Ca2+ stores, add a SERCA pump inhibitor such as thapsigargin (e.g., 1-2 µM) to the Ca2+-free solution.[13] This will cause a transient increase in cytosolic Ca2+ as it leaks from the ER.

-

For inhibitor studies, pre-incubate the cells with the desired concentrations of RO2959 for a specified period before and during the thapsigargin treatment.

-

After the cytosolic Ca2+ level returns to a new baseline, reintroduce a solution containing a physiological concentration of Ca2+ (e.g., 2 mM). This will trigger Ca2+ influx through the now-open CRAC channels (SOCE), observed as a sustained increase in the Fura-2 ratio.

-

Quantify SOCE by measuring the peak or integrated rise in the Fura-2 ratio after the addition of extracellular Ca2+.

-

Generate a dose-response curve by plotting the percentage of SOCE inhibition against the concentration of RO2959 to determine the IC50 value.

Experimental Workflow Diagram

Caption: Workflow for Characterizing RO2959.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of CRAC channels. Its ability to effectively block store-operated calcium entry, particularly in immune cells, and consequently inhibit T-cell activation and proliferation, highlights its potential as a valuable research tool and a lead compound for the development of therapeutics for autoimmune and inflammatory diseases.[1] The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the properties of RO2959 and other CRAC channel modulators. The high selectivity of RO2959 for Orai1-containing CRAC channels makes it a precise tool for dissecting the physiological and pathological roles of this specific calcium entry pathway.[1]

References

- 1. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 | Springer Nature Experiments [experiments.springernature.com]

- 4. Discovery of a Novel Potent and Selective Calcium Release-Activated Calcium Channel Inhibitor: 2,6-Difluoro- N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide. Structure-Activity Relationship and Preclinical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophysiological Methods for Recording CRAC and TRPV5/6 Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Patch-Clamp Recording of the CRAC Channel Current in STIM-Orai Overexpressing Cells | Springer Nature Experiments [experiments.springernature.com]

- 7. sophion.com [sophion.com]

- 8. inscoper.com [inscoper.com]

- 9. moodle2.units.it [moodle2.units.it]

- 10. sophion.com [sophion.com]

- 11. STIM1–Orai1 interactions and Orai1 conformational changes revealed by live-cell FRET microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Distinct Properties of CRAC and MIC Channels in RBL Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Role of RO2959 Monohydrochloride in Store-Operated Calcium Entry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Store-operated calcium entry (SOCE) is a crucial signaling pathway in a multitude of cell types, regulating a wide array of physiological processes. The dysregulation of SOCE has been implicated in various pathologies, making its components attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of RO2959 monohydrochloride, a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, the primary channel responsible for SOCE. We will delve into the molecular mechanisms of SOCE, the pharmacological profile of RO2959, present key quantitative data on its inhibitory activity, and provide detailed experimental protocols for studying SOCE and its inhibition.

Introduction to Store-Operated Calcium Entry (SOCE)

Store-operated calcium entry is a major mechanism for calcium influx in mammalian cells.[1] This process is initiated by the depletion of calcium (Ca²⁺) from the endoplasmic reticulum (ER).[1][2] The key molecular players in SOCE are the stromal interaction molecules (STIMs), located on the ER membrane, and the Orai proteins, which form the pore of the CRAC channel in the plasma membrane.[1][3]

The canonical activation of SOCE begins with the stimulation of cell surface receptors, which activates phospholipase C (PLC).[1] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors (IP3R) on the ER membrane, triggering the release of Ca²⁺ from the ER into the cytoplasm.[1] This depletion of ER Ca²⁺ is sensed by STIM1, which then undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions.[4][5] At these junctions, STIM1 directly interacts with and activates Orai1, the pore-forming subunit of the CRAC channel, leading to a sustained influx of extracellular Ca²⁺ into the cell.[6][7] This influx is critical for refilling ER Ca²⁺ stores and for downstream signaling events that control various cellular functions, including gene expression, proliferation, and apoptosis.[1][2]

Augmented SOCE has been linked to the development and progression of cancer, including tumor formation, proliferation, and metastasis.[1] Consequently, inhibitors of SOCE, such as RO2959, are valuable tools for both basic research and as potential therapeutic agents.[1]

This compound: A Potent and Selective CRAC Channel Inhibitor

This compound is a potent and selective small molecule inhibitor of the CRAC channel.[8][9] Its chemical name is 2,6-Difluoro-N-{5-[4-methyl-1-(5-methyl-thiazol-2-yl)-1,2,5,6-tetrahydro-pyridin-3-yl]-pyrazin-2-yl}-benzamide.[10] It effectively blocks SOCE mediated by the Orai1/STIM1 complex.[8][9] RO2959 has been shown to inhibit the IP3-dependent CRAC current in various cell types, including RBL-2H3 cells, CHO cells overexpressing STIM1/Orai1, and human primary CD4+ T cells.[1][10] This inhibition of SOCE leads to a downstream blockade of T cell receptor (TCR)-triggered gene expression, T cell proliferation, and cytokine production.[8][10]

The mechanism of action for RO2959 is not fully elucidated, but the requirement for a preincubation period before cell activation suggests it is not a direct pore blocker.[11]

Quantitative Data: Inhibitory Profile of RO2959

The inhibitory potency of RO2959 has been quantified across various cell lines and experimental conditions. The half-maximal inhibitory concentration (IC₅₀) values highlight its efficacy and selectivity.

| Target/System | Cell Type | Measurement | IC₅₀ | Reference |

| CRAC Channel | RBL-2H3 | Electrophysiology (ICRAC) | 402 nM | [8][12][13][14] |

| SOCE (Orai1/STIM1) | T-REx-CHO (overexpression) | Electrophysiology | 25 nM | [8][9][13][14][15] |

| SOCE (Orai3/STIM1) | T-REx-CHO (overexpression) | Electrophysiology | 530 nM | [2][8][15] |

| SOCE | Activated CD4+ T Lymphocytes | Calcium Imaging | 265 nM | [8][13][15] |

| SOCE | HEK293 | Calcium Imaging (Thapsigargin-induced) | 457 nM | [15] |

| IL-2 Production | Human T Cells | Bioassay | Potent Inhibitor | [8][9][13] |

Experimental Protocols

Measurement of Store-Operated Calcium Entry using Fura-2

This protocol describes the measurement of SOCE in adherent cells (e.g., HEK293) using the ratiometric calcium indicator Fura-2.[3][16]

Materials:

-

HEK293 cells

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

-

Thapsigargin

-

This compound

-

Fluorescence microscope or plate reader with dual-excitation capabilities (e.g., 340 nm and 380 nm)

Procedure:

-

Cell Preparation: Seed HEK293 cells on glass coverslips or in a 96-well plate and grow to 70-80% confluency.

-

Dye Loading:

-

Prepare a loading solution of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with Ca²⁺.

-

Incubate cells with the loading solution at 37°C for 30-60 minutes.

-

Wash the cells twice with HBSS with Ca²⁺ to remove excess dye.

-

-

Inhibitor Incubation: For inhibitor studies, pre-incubate the cells with the desired concentration of this compound for at least 30 minutes prior to the experiment.[11]

-

Measurement of SOCE:

-

Place the coverslip or plate in the imaging setup and perfuse with Ca²⁺-free HBSS.

-

Record the baseline Fura-2 ratio (F340/F380).

-

To deplete ER Ca²⁺ stores, add thapsigargin (e.g., 1-2 µM) to the Ca²⁺-free HBSS. This will cause a transient increase in cytosolic Ca²⁺ as it is released from the ER.[17]

-

Once the cytosolic Ca²⁺ level returns to baseline, reintroduce HBSS containing Ca²⁺ (e.g., 2 mM). The subsequent rise in the Fura-2 ratio represents SOCE.[17]

-

-

Data Analysis: The magnitude of SOCE can be quantified by measuring the peak or the integrated area of the Ca²⁺ response upon re-addition of extracellular Ca²⁺. Compare the response in control cells versus cells treated with RO2959.

Electrophysiological Measurement of CRAC Current (ICRAC)

This protocol provides a general outline for measuring ICRAC using the whole-cell patch-clamp technique.[17]

Materials:

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Cell line expressing CRAC channels (e.g., RBL-2H3)

-

Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)

-

Intracellular pipette solution (e.g., containing Cs-glutamate, Cs-BAPTA, HEPES, IP₃ or thapsigargin to deplete stores)

-

This compound

Procedure:

-

Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.

-

Pipette Preparation: Pull glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.

-

Whole-Cell Configuration:

-

Obtain a giga-ohm seal between the pipette and the cell membrane.

-

Rupture the patch of membrane under the pipette to achieve the whole-cell configuration.

-

-

ICRAC Activation:

-

The inclusion of a high concentration of a Ca²⁺ chelator (e.g., BAPTA) and a store-depleting agent (IP₃ or thapsigargin) in the pipette solution will passively deplete the ER Ca²⁺ stores and activate ICRAC.[17]

-

Hold the cell at a holding potential (e.g., 0 mV) and apply voltage ramps (e.g., -100 mV to +100 mV) to elicit the current.[17]

-

-

Inhibitor Application:

-

To test the effect of RO2959, pre-incubate the cells with the compound for at least 30 minutes before recording, or perfuse the compound onto the cell after ICRAC has developed.

-

-

Data Analysis: Measure the amplitude of the inward current at negative potentials (e.g., -80 mV) to quantify ICRAC. Compare the current in the absence and presence of RO2959.

Visualizations

Signaling Pathway of Store-Operated Calcium Entry

Caption: The signaling cascade of store-operated calcium entry (SOCE).

Experimental Workflow for Measuring SOCE Inhibition

Caption: Workflow for assessing SOCE inhibition using calcium imaging.

Conclusion

This compound is a valuable pharmacological tool for the investigation of store-operated calcium entry. Its potency and selectivity for Orai1-mediated SOCE make it a suitable compound for dissecting the physiological and pathological roles of CRAC channels. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of calcium signaling. Further research into the precise mechanism of action of RO2959 and its effects in various disease models will continue to enhance our understanding of SOCE and its therapeutic potential.

References

- 1. Frontiers | Development of Store-Operated Calcium Entry-Targeted Compounds in Cancer [frontiersin.org]

- 2. Molecular pharmacology of store-operated CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 | Springer Nature Experiments [experiments.springernature.com]

- 4. More Than Just Simple Interaction between STIM and Orai Proteins: CRAC Channel Function Enabled by a Network of Interactions with Regulatory Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Orai1, STIM1, and their associating partners - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cooperative Binding of Stromal Interaction Molecule 1 (STIM1) to the N and C Termini of Calcium Release-activated Calcium Modulator 1 (Orai1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The STIM1: Orai Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Characterization of a novel CRAC inhibitor that potently blocks human T cell activation and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacology of Store-Operated Calcium Entry Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells | PLOS One [journals.plos.org]

- 16. researchgate.net [researchgate.net]

- 17. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]

RO2959 Monohydrochloride: A Technical Guide to its Inhibitory Effects on T-Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-cell activation is a cornerstone of the adaptive immune response, initiated by T-cell receptor (TCR) engagement and leading to a cascade of intracellular signaling events. A critical component of this cascade is the influx of extracellular calcium through Store-Operated Calcium Entry (SOCE), a process mediated by Calcium Release-Activated Calcium (CRAC) channels. This influx governs the activation of key transcription factors necessary for T-cell proliferation, cytokine production, and effector functions. RO2959 monohydrochloride has emerged as a potent and selective inhibitor of this pathway. This document provides a detailed overview of its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its profound inhibitory effects on T-cell activation.

Core Mechanism of Action: Inhibition of CRAC Channels

This compound functions as a highly selective and potent inhibitor of the CRAC channel.[1][2][3] The activation of T-cells via the TCR triggers a signaling cascade that leads to the depletion of calcium from the endoplasmic reticulum (ER). This depletion is sensed by the STIM1 protein in the ER membrane, which then translocates and binds to the Orai1 protein, the pore-forming subunit of the CRAC channel in the plasma membrane.[4][5] This interaction opens the channel, allowing a sustained influx of extracellular Ca²⁺, a process known as SOCE.[4][5]

RO2959 directly blocks the Orai1/Stim1-mediated CRAC channels, thereby preventing SOCE.[1][3] This blockade of calcium influx is the primary mechanism through which RO2959 exerts its immunosuppressive effects. The sustained elevation of intracellular calcium is essential for activating calcineurin, which dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells), allowing it to enter the nucleus and initiate the transcription of genes crucial for T-cell activation, including Interleukin-2 (IL-2).[4][6] By inhibiting SOCE, RO2959 effectively prevents the activation of NFAT and other calcium-dependent signaling pathways, leading to a powerful blockade of T-cell function.[2]

Signaling Pathway Diagram

Caption: Mechanism of RO2959 in T-Cell Activation.

Quantitative Data Summary

This compound demonstrates potent inhibitory activity across various assays measuring CRAC channel function and T-cell responses. The half-maximal inhibitory concentrations (IC₅₀) highlight its efficacy.

| Target/Process | Cell/System Type | IC₅₀ Value (nM) | Reference |

| CRAC Channel Inhibition | General Assay | 402 | [1][3] |

| Orai1/Stim1 Mediated SOCE | Recombinant CHO Cells | 25 | [1][3] |

| Orai3 Inhibition | Recombinant System | 530 | [1][3] |

| SOCE in Activated CD4+ T-cells | Human Primary T-cells | 265 | [1][3] |

These data confirm that RO2959 is a nanomolar inhibitor of its primary target, the Orai1-containing CRAC channel, and effectively blocks the resultant SOCE in physiologically relevant primary human T-cells.

Experimental Protocols and Methodologies

The characterization of RO2959's effects relies on specific, reproducible experimental workflows. Below are detailed methodologies for key assays.

Measurement of Store-Operated Calcium Entry (SOCE)

This protocol assesses the ability of a compound to block calcium influx following the depletion of intracellular stores.

Objective: To quantify the inhibition of SOCE in primary human CD4+ T-cells by RO2959.

Materials:

-

Human Primary CD4+ T-cells

-

Fura-2 AM (calcium indicator dye)

-

Thapsigargin (SERCA inhibitor to deplete ER Ca²⁺ stores)

-

This compound

-

Ca²⁺-free buffer (e.g., HBSS)

-

Ca²⁺-containing buffer (e.g., HBSS with 2 mM CaCl₂)

-

Fluorescence plate reader or microscope capable of ratiometric imaging.

Procedure:

-

Cell Loading: Incubate isolated human CD4+ T-cells with Fura-2 AM in a Ca²⁺-containing buffer for 30-60 minutes at room temperature. This allows the dye to enter the cells.

-

Washing: Wash the cells twice with Ca²⁺-free buffer to remove extracellular dye.

-

Compound Incubation: Resuspend cells in Ca²⁺-free buffer and add varying concentrations of this compound. Incubate for 10-15 minutes.

-

Store Depletion: Add thapsigargin (e.g., 1 µM) to the cell suspension.[7] This blocks the SERCA pump, leading to a passive depletion of ER Ca²⁺ stores and a transient increase in cytosolic Ca²⁺, which is measured by Fura-2 fluorescence.

-

Initiation of SOCE: Once the cytosolic Ca²⁺ level has returned to a stable baseline, reintroduce extracellular calcium by adding a concentrated CaCl₂ solution (to a final concentration of 2 mM). This will trigger SOCE in control cells.

-

Data Acquisition: Continuously measure the Fura-2 fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission) throughout the process. The sustained increase in fluorescence after Ca²⁺ reintroduction represents SOCE.

-

Analysis: Calculate the magnitude of SOCE (e.g., peak or integrated fluorescence signal after Ca²⁺ addition) for each RO2959 concentration. Plot the percentage inhibition against the log of the compound concentration to determine the IC₅₀ value.

Workflow Diagram: SOCE Measurement

Caption: Experimental workflow for measuring SOCE inhibition.

T-Cell Proliferation Assay

This assay measures the ability of T-cells to proliferate upon stimulation, a key hallmark of activation.

Objective: To determine the effect of RO2959 on TCR-mediated T-cell proliferation.

Materials:

-

Human Primary CD4+ T-cells or Jurkat cells

-

96-well culture plates, pre-coated with anti-CD3 antibodies

-

Soluble anti-CD28 antibodies

-

This compound

-

Cell proliferation reagent (e.g., CFSE dye or ³H-thymidine)

-

Complete RPMI-1640 medium

-

Flow cytometer or scintillation counter.

Procedure:

-

Cell Labeling (CFSE Method): Label T-cells with Carboxyfluorescein succinimidyl ester (CFSE) dye according to the manufacturer's protocol. CFSE is distributed equally between daughter cells upon division, allowing proliferation to be tracked by dye dilution.

-

Plating: Plate the CFSE-labeled cells in a 96-well plate pre-coated with anti-CD3 antibody.

-

Treatment: Add varying concentrations of RO2959 to the wells.

-

Stimulation: Add soluble anti-CD28 antibody to provide the co-stimulatory signal required for robust activation.

-

Incubation: Culture the cells for 3-5 days at 37°C in a CO₂ incubator.

-

Analysis (CFSE Method): Harvest the cells and analyze by flow cytometry. Proliferating cells will show successive halving of CFSE fluorescence intensity. Quantify the percentage of divided cells in each treatment group.

-

Analysis (³H-thymidine Method): For the last 18 hours of culture, add ³H-thymidine to each well. Harvest the cells onto a filter mat and measure incorporated radioactivity using a scintillation counter. Reduced counts indicate inhibition of proliferation.

Cytokine Production Assay (IL-2 ELISA)

This protocol quantifies the production of IL-2, a critical cytokine for T-cell proliferation and function.

Objective: To measure the inhibition of IL-2 secretion from activated T-cells by RO2959.

Materials:

-

Human Primary CD4+ T-cells

-

96-well culture plates, pre-coated with anti-CD3 antibodies

-

Soluble anti-CD28 antibodies

-

This compound

-

Complete RPMI-1640 medium

-

Human IL-2 ELISA kit.

Procedure:

-

Cell Culture and Stimulation: Plate T-cells in an anti-CD3 coated 96-well plate. Add varying concentrations of RO2959, followed by soluble anti-CD28 antibody.

-

Incubation: Culture the cells for 24-48 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

-

ELISA: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) on the collected supernatants according to the kit manufacturer's instructions to quantify the concentration of IL-2.

-

Analysis: Plot the IL-2 concentration against the log of the RO2959 concentration to determine the dose-dependent inhibition of cytokine production.

Conclusion

This compound is a powerful and specific tool for interrogating the role of calcium signaling in the immune system. By potently blocking Orai1-mediated CRAC channels, it effectively abrogates the store-operated calcium entry required for T-cell activation.[1][2] This leads to a comprehensive inhibition of downstream effector functions, including gene expression, cytokine production, and proliferation.[2][3] The data and protocols presented in this guide underscore its utility as a research compound and highlight the CRAC channel as a significant therapeutic target for modulating immune responses in autoimmune diseases and transplantation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of a novel CRAC inhibitor that potently blocks human T cell activation and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Calcium signaling in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Basis of Calcium Signaling in Lymphocytes: STIM and ORAI - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium signaling in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Store-operated Ca2+ entry through ORAI1 is critical for T cell mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]

RO2959 Monohydrochloride: An In-depth Technical Guide to its Core Mechanism in Cytokine Production Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of RO2959 monohydrochloride, a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, and its profound effects on cytokine production. This document details the mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visual representations of the critical pathways and workflows involved in the study of this compound.

Introduction

This compound has emerged as a significant research tool for investigating the role of store-operated calcium entry (SOCE) in immune cell function. By selectively targeting CRAC channels, RO2959 provides a mechanism to dissect the signaling pathways that lead to T-cell activation and the subsequent production of a wide array of cytokines.[1][2] This guide serves as a technical resource for researchers leveraging RO2959 to explore novel therapeutic strategies for autoimmune diseases, inflammatory disorders, and other conditions driven by excessive cytokine release.

Mechanism of Action: Inhibition of CRAC Channels and Store-Operated Calcium Entry

This compound exerts its inhibitory effects by potently and selectively blocking CRAC channels.[1][3] These channels are crucial for SOCE, a process initiated by the depletion of calcium stores in the endoplasmic reticulum (ER). In T-lymphocytes, activation of the T-cell receptor (TCR) triggers a signaling cascade that leads to the depletion of ER calcium, which in turn activates CRAC channels, composed of Orai1 pore-forming subunits and STIM1 ER calcium sensors.[2][4] This influx of extracellular calcium is a critical signal for the activation of downstream transcription factors, most notably the Nuclear Factor of Activated T-cells (NFAT), which is a master regulator of cytokine gene expression.[4]

RO2959 effectively uncouples this signaling pathway at a critical juncture by blocking the CRAC channel pore, thereby preventing the sustained increase in intracellular calcium required for full T-cell activation and cytokine production.[1][3]

Quantitative Data: Inhibitory Potency of RO2959

The inhibitory activity of RO2959 has been quantified in various in vitro assays. The following tables summarize the key IC50 values for this compound.

Table 1: Inhibitory Concentration (IC50) of RO2959 on CRAC Channels and SOCE

| Target | Cell Type/System | IC50 (nM) | Reference |

| CRAC Channel | 402 | [3] | |

| Orai1/Stim1 mediated SOCE | 25 | [3] | |

| Orai1 | 25 | [5] | |

| Orai3 | 530 | [5] | |

| SOCE in activated CD4+ T lymphocytes | Human primary cells | 265 | [5] |

Table 2: Effect of RO2959 on Cytokine Production

While specific IC50 values for the inhibition of individual cytokines by RO2959 are not extensively reported in the public domain, studies have demonstrated its broad and potent inhibitory effects on T-cell cytokine production.

| Cytokine Class | Effect | Notes | Reference |

| Th1 Cytokines (e.g., IFN-γ, IL-2) | Potent Inhibition | CRAC channel inhibitors show strong inhibition of Th1 responses. RO2959 is a potent inhibitor of human IL-2 production. | [1][3][6] |

| Th2 Cytokines (e.g., IL-4, IL-5) | Inhibition | CRAC channel inhibitors demonstrate a different inhibitory pattern compared to calcineurin inhibitors, with a notable effect on Th2 cytokines. | [1] |

| Th17 Cytokines (e.g., IL-17) | Potent Inhibition | Th17 cytokine production is strongly suppressed by CRAC channel inhibition. | [1][6] |

| General Cytokine Production | Complete Inhibition | RO2959 has been shown to completely inhibit cytokine production mediated by TCR stimulation. | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of RO2959's effect on cytokine production.

Cell Culture and T-Cell Isolation

-

Cell Lines:

-

RBL-2H3 (Rat Basophilic Leukemia) cells and CHO (Chinese Hamster Ovary) cells: Stably expressing human Orai1 and Stim1 are used for electrophysiological and calcium imaging experiments to assess direct CRAC channel inhibition.[1]

-

-

Primary Cells:

-

Human Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy donors using Ficoll-Paque density gradient centrifugation.

-

CD4+ T-Cells: Purified from PBMCs by negative selection using magnetic-activated cell sorting (MACS) to achieve high purity (>95%).

-

Measurement of Store-Operated Calcium Entry (SOCE)

-

Fluorescent Calcium Imaging:

-

Load purified CD4+ T-cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubation in a physiological salt solution.

-

Wash the cells to remove extracellular dye.

-

Initially, perfuse the cells with a calcium-free buffer to establish a baseline.

-

Induce ER calcium store depletion by adding thapsigargin (a SERCA pump inhibitor) or by TCR stimulation (e.g., with anti-CD3/CD28 antibodies).

-

Re-introduce a calcium-containing buffer to initiate SOCE.

-

Measure changes in intracellular calcium concentration by monitoring the fluorescence ratio at dual excitation or emission wavelengths using a fluorescence microscope or plate reader.

-

To assess the inhibitory effect of RO2959, pre-incubate the cells with varying concentrations of the compound before inducing store depletion.

-

T-Cell Activation and Cytokine Production Assays

-

T-Cell Stimulation:

-

Plate purified CD4+ T-cells in 96-well plates.

-

Pre-incubate the cells with a dilution series of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 30-60 minutes).

-

Stimulate the T-cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies to mimic TCR activation.

-

Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.

-

-

Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay):

-

After the incubation period, centrifuge the 96-well plates and collect the cell culture supernatants.

-

Use commercially available ELISA kits for specific cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-4, IL-5, IL-17).

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest.

-

Block non-specific binding sites.

-

Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate.

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate and add a biotinylated detection antibody.

-

Incubate, wash, and then add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

-

-

Intracellular Cytokine Staining and Flow Cytometry:

-

Following T-cell stimulation in the presence of RO2959, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-6 hours of culture to allow cytokines to accumulate intracellularly.

-

Harvest the cells and stain for cell surface markers (e.g., CD4, CD8) with fluorescently conjugated antibodies.

-

Fix the cells with a fixation buffer (e.g., paraformaldehyde-based).

-

Permeabilize the cell membranes using a permeabilization buffer (e.g., saponin-based).

-

Stain for intracellular cytokines with fluorescently labeled antibodies specific for the cytokines of interest.

-

Wash the cells and acquire data on a flow cytometer.

-

Analyze the data to determine the percentage of cells producing specific cytokines within different T-cell populations.

-

Mandatory Visualizations

Signaling Pathway of CRAC Channel-Mediated Cytokine Production

References

- 1. academic.oup.com [academic.oup.com]

- 2. CRAC channels and patho-physiology of peripheral organ systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CRAC channel inhibition produces greater anti-inflammatory effects than glucocorticoids in COPD CD8 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Targeting CRAC channels in inflammatory bowel disease | EMBO Molecular Medicine [link.springer.com]

RO2959 Monohydrochloride: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO2959 monohydrochloride is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, a key component of store-operated calcium entry (SOCE) in various cell types, including T lymphocytes.[1][2] By blocking the influx of calcium, RO2959 effectively suppresses T-cell activation, proliferation, and the production of inflammatory cytokines.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental methodologies for assessing its activity are also presented, along with visualizations of its mechanism of action and relevant experimental workflows.

Chemical Structure and Properties

This compound is a synthetic, small-molecule organic compound. Its chemical identity and key physicochemical properties are summarized below.

Chemical Name: 2,6-Difluoro-N-{5-[4-methyl-1-(5-methyl-thiazol-2-yl)-1,2,5,6-tetrahydro-pyridin-3-yl]-pyrazin-2-yl}-benzamide hydrochloride[4]

Chemical Structure:

Image Source: PubChem CID 45274292

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₀ClF₂N₅OS | [2] |

| Molecular Weight | 463.9 g/mol | [2] |

| CAS Number | 1219927-22-6 (HCl salt) | [4] |

| Appearance | Solid powder | |

| Solubility | DMSO: ≥ 25 mg/mL | [5] |

| H₂O: < 0.1 mg/mL | [5] | |

| Storage | Short term (days to weeks): 0 - 4°C | [4] |

| Long term (months to years): -20°C | [4] |

Mechanism of Action

This compound exerts its pharmacological effects by selectively inhibiting the CRAC channel, which is composed of Orai1 proteins in the plasma membrane and STIM1 proteins in the endoplasmic reticulum.[6] The inhibition of the CRAC channel disrupts the sustained influx of intracellular calcium that is essential for the activation of downstream signaling pathways in T-cells.

Inhibition of Store-Operated Calcium Entry (SOCE)

T-cell activation, initiated by T-cell receptor (TCR) stimulation, triggers the depletion of calcium stores from the endoplasmic reticulum. This depletion is sensed by STIM1, which then activates Orai1 channels in the plasma membrane, leading to a sustained influx of extracellular calcium, a process known as store-operated calcium entry (SOCE).[6] RO2959 is a potent blocker of SOCE.[1]

Suppression of T-Cell Activation and Effector Functions

The sustained increase in intracellular calcium concentration following SOCE is a critical signal for the activation of calcineurin, a calcium-dependent phosphatase. Calcineurin, in turn, dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells), allowing it to translocate to the nucleus and induce the expression of genes encoding inflammatory cytokines, such as Interleukin-2 (IL-2).[7] By blocking SOCE, RO2959 prevents the activation of this signaling cascade, thereby inhibiting T-cell proliferation and cytokine production.[3][7]

Table 2: In Vitro Inhibitory Activity of RO2959

| Target/Process | IC₅₀ Value | Cell Type | Source |

| CRAC Channel | 402 nM | RBL-2H3 cells | [1] |

| SOCE (Orai1/Stim1) | 25 nM | CHO cells | [1] |

| Orai1 | 25 nM | T-REx-CHO cells | [1] |

| Orai3 | 530 nM | T-REx-CHO cells | [1] |

| SOCE in CD4+ T lymphocytes | 265 nM | Human primary CD4+ T-cells | [1] |

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound.

Caption: RO2959 inhibits Orai1, blocking Ca²⁺ influx and subsequent T-cell activation.

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the activity of this compound.

Intracellular Calcium Imaging Assay

This assay measures the effect of RO2959 on SOCE by monitoring changes in intracellular calcium concentration using a fluorescent calcium indicator.

Materials:

-

Human primary CD4+ T-cells or a suitable cell line (e.g., Jurkat)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Thapsigargin (SERCA inhibitor to induce ER calcium store depletion)

-

This compound stock solution (in DMSO)

-

HEPES-buffered saline solution (HBSS) with and without CaCl₂

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Preparation: Seed cells onto the microplate and allow them to adhere if necessary.

-

Dye Loading: Incubate cells with the calcium-sensitive dye in HBSS without CaCl₂ at 37°C for 30-60 minutes.

-

Washing: Gently wash the cells twice with HBSS without CaCl₂ to remove excess dye.

-

Compound Incubation: Add this compound at various concentrations to the respective wells and incubate for 15-30 minutes.

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity.

-

Store Depletion: Add thapsigargin to all wells to deplete ER calcium stores and continue to measure fluorescence.

-

Calcium Influx Measurement: Add CaCl₂ to the HBSS to initiate calcium influx through store-operated channels and record the change in fluorescence intensity over time.

-

Data Analysis: Calculate the extent of SOCE inhibition by comparing the peak fluorescence in RO2959-treated wells to vehicle-treated controls.

T-Cell Proliferation Assay

This assay assesses the inhibitory effect of RO2959 on T-cell proliferation following stimulation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or purified CD4+ T-cells

-

Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

-

This compound

-

Cell proliferation dye (e.g., CFSE) or [³H]-thymidine

-

Complete RPMI-1640 medium

-

96-well round-bottom microplate

-

Flow cytometer or liquid scintillation counter

Procedure:

-

Cell Staining (CFSE method): Label cells with CFSE according to the manufacturer's protocol.

-

Cell Plating: Plate the labeled cells in the microplate.

-

Stimulation and Treatment: Add anti-CD3 and anti-CD28 antibodies to stimulate the T-cells. Concurrently, add this compound at various concentrations.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 3-5 days.

-

Analysis (CFSE method): Harvest the cells and analyze by flow cytometry. Cell proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

-

Analysis ([³H]-thymidine method): Add [³H]-thymidine to the wells for the final 18-24 hours of incubation. Harvest the cells and measure the incorporation of [³H]-thymidine using a liquid scintillation counter.

Cytokine Release Assay

This assay quantifies the inhibition of cytokine production (e.g., IL-2) by RO2959 in activated T-cells.

Materials:

-

Human PBMCs or purified CD4+ T-cells

-

Anti-CD3 and anti-CD28 antibodies

-

This compound

-

Complete RPMI-1640 medium

-

96-well plate

-

ELISA kit for the cytokine of interest (e.g., human IL-2)

Procedure:

-

Cell Plating and Stimulation: Plate the cells and stimulate with anti-CD3 and anti-CD28 antibodies.

-

Treatment: Add this compound at various concentrations.

-

Incubation: Incubate the plate at 37°C for 24-48 hours.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentration of the cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.

Caption: Workflow for in vitro characterization of this compound.

Selectivity and Off-Target Effects

RO2959 has been shown to be highly selective for CRAC channels. Studies have indicated that it does not have significant inhibitory effects on a variety of other ion channels, receptors, and transporters, including Kv channels, Cl- channels, TRPC1, TRPM2, TRPM4, and Cav1.2 channels.[8] The selectivity against TRPC1 is particularly noteworthy, as some other CRAC channel inhibitors also affect this channel, potentially leading to off-target effects.[8]

Conclusion

This compound is a valuable research tool for investigating the role of CRAC channels and SOCE in cellular physiology, particularly in the context of immunology. Its potent and selective inhibitory activity on T-cell activation and effector functions suggests its potential as a lead compound for the development of novel therapeutics for autoimmune and inflammatory disorders. The experimental protocols and workflows provided in this guide offer a framework for the further characterization of RO2959 and similar compounds in a drug discovery and development setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterization of a novel CRAC inhibitor that potently blocks human T cell activation and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. An adaptable in vitro cytokine release assay (CRA): Susceptibility to cytokine storm in COVID-19 as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 7. mucosalimmunology.ch [mucosalimmunology.ch]

- 8. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and development of RO2959 monohydrochloride as a research tool

An In-depth Technical Guide on the Discovery, Mechanism of Action, and Application of RO2959 Monohydrochloride as a Potent and Selective CRAC Channel Inhibitor.

This document provides a detailed overview of this compound, a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, for use in research and drug development. It consolidates key pharmacological data, outlines experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction

This compound has emerged as a critical research tool for investigating the physiological and pathological roles of store-operated calcium entry (SOCE). SOCE is a fundamental cellular process that regulates a diverse array of functions, including T-cell activation, proliferation, and cytokine release. The CRAC channel, formed by the interaction of STIM and Orai proteins, is the primary conduit for SOCE.[1][2] Dysregulation of CRAC channel activity has been implicated in various autoimmune and inflammatory diseases, making it a compelling target for therapeutic intervention.[2] RO2959 offers high potency and selectivity for CRAC channels, enabling precise dissection of their contribution to cellular signaling and disease pathogenesis.

Pharmacological Profile

This compound is a potent inhibitor of CRAC channels and store-operated calcium entry.[1][3][4] Its inhibitory activity has been characterized across various in vitro systems, demonstrating selectivity for Orai1-containing CRAC channels.

Table 1: In Vitro Potency of RO2959

| Target/Process | Cell Line/System | IC50 Value |

| CRAC Channel Current (ICRAC) | RBL-2H3 cells | 402 nM |

| Store-Operated Calcium Entry (SOCE) | Orai1/Stim1 expressing cells | 25 nM |

| Orai1 | T-REx-CHO cells stably expressing STIM1/ORAI1 | 25 nM |

| Orai3 | T-REx-CHO cells stably expressing STIM1/ORAI3 | 530 nM |

| SOCE in activated CD4+ T lymphocytes | Human primary CD4+ T cells | 265 nM |

Data compiled from multiple sources.[3][4][5]

Mechanism of Action

RO2959 exerts its inhibitory effects by directly targeting the CRAC channel pore-forming subunit, Orai1. The activation of the CRAC channel is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by the STIM1 protein. Upon sensing low ER calcium levels, STIM1 undergoes a conformational change, translocates to the plasma membrane, and directly interacts with and activates Orai1, leading to calcium influx. RO2959 potently blocks this influx, thereby inhibiting downstream signaling pathways that are dependent on a sustained increase in intracellular calcium.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of RO2959.

In Vitro CRAC Channel Inhibition Assay (Electrophysiology)

This protocol describes the whole-cell patch-clamp technique to measure CRAC channel currents (ICRAC) in RBL-2H3 cells.

Materials:

-

RBL-2H3 cells

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries

-

Standard external solution (in mM): 140 NaCl, 2.8 KCl, 2 MgCl₂, 10 CaCl₂, 10 HEPES, 11 Glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 Cs-glutamate, 8 NaCl, 10 HEPES, 10 BAPTA, 1 MgCl₂ (pH 7.2 with CsOH)

-

IP₃ (Inositol 1,4,5-trisphosphate)

-

This compound stock solution (in DMSO)

Procedure:

-

Culture RBL-2H3 cells to 70-80% confluency.

-

Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a single RBL-2H3 cell.

-

Infuse the cell with the internal solution containing IP₃ to passively deplete ER calcium stores and activate ICRAC.

-

Apply a series of voltage ramps or steps to measure the current.

-

Once a stable ICRAC is established, perfuse the external solution containing various concentrations of RO2959.

-

Record the inhibition of ICRAC at each concentration.

-

Calculate the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Store-Operated Calcium Entry (SOCE) Assay (Fluorescence-Based)

This protocol details the use of a calcium-sensitive fluorescent dye to measure SOCE in human primary CD4+ T cells.

Materials:

-

Human primary CD4+ T cells

-

Fura-2 AM or Fluo-4 AM

-

Thapsigargin

-

Calcium-free external solution

-

Calcium-containing external solution

-

This compound stock solution (in DMSO)

-

Fluorescence plate reader or microscope

Procedure:

-

Isolate human primary CD4+ T cells from peripheral blood mononuclear cells (PBMCs).

-

Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

-

Wash the cells and resuspend them in a calcium-free external solution.

-

Add RO2959 at various concentrations and incubate.

-

Initiate ER calcium store depletion by adding thapsigargin.

-

Reintroduce calcium to the external solution to initiate SOCE.

-

Measure the change in intracellular calcium concentration by monitoring the fluorescence signal over time.

-

The inhibition of the calcium influx peak or plateau is used to determine the IC₅₀ of RO2959 for SOCE.

T-Cell Proliferation Assay

This protocol outlines the measurement of T-cell proliferation in response to T-cell receptor (TCR) stimulation.

Materials:

-

Human primary CD4+ T cells

-

Anti-CD3 and anti-CD28 antibodies

-

Cell proliferation dye (e.g., CFSE) or [³H]-thymidine

-

This compound stock solution (in DMSO)

-

Cell culture medium and supplements

-

Flow cytometer or scintillation counter

Procedure:

-

Isolate and label CD4+ T cells with a proliferation dye.

-

Plate the cells in a 96-well plate coated with anti-CD3 and anti-CD28 antibodies to stimulate TCR.

-

Add RO2959 at various concentrations to the wells.

-

Incubate the cells for 3-5 days.

-

Measure cell proliferation by either:

-

Flow cytometry to assess the dilution of the proliferation dye.

-

Adding [³H]-thymidine and measuring its incorporation using a scintillation counter.

-

-

Determine the inhibitory effect of RO2959 on T-cell proliferation.

In Vivo Application

While detailed in vivo efficacy studies are limited in the publicly available literature, a suggested formulation for in vivo use has been described.

Table 2: In Vivo Formulation for this compound

| Component | Proportion |

| This compound | 2.5 mg/mL |

| DMSO | 10% |

| PEG300 | 40% |

| Tween-80 | 5% |

| Saline | 45% |

This formulation is intended for oral or intraperitoneal injection.[3]

Selectivity Profile

RO2959 has been shown to be highly selective for CRAC channels. It demonstrates no significant inhibitory effect on a variety of other ion channels and transporters, including GABA receptors, dopamine transporter, 5-HT transporter, Kv channels, Cl- channels, TRPC1, TRPM2, TRPM4, and Cav1.2 channels.[5] The lack of activity against TRPC1 is particularly noteworthy, as this channel shares some similarities with CRAC channels, and off-target effects on TRPC1 could lead to undesired side effects.[5]

Conclusion

This compound is a valuable research tool for the study of CRAC channel function and its role in various physiological and pathophysiological processes. Its high potency and selectivity make it an ideal pharmacological probe for dissecting the contributions of store-operated calcium entry in T-cell biology and inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing RO2959 in their investigations. Further studies are warranted to fully elucidate its in vivo efficacy and therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CRAC channels as targets for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

RO2959 Monohydrochloride: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO2959 monohydrochloride is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, a key component of store-operated calcium entry (SOCE) in various cell types, particularly lymphocytes.[1][2] By blocking the influx of extracellular calcium, RO2959 effectively attenuates downstream signaling pathways crucial for immune cell activation, proliferation, and cytokine production.[3] These application notes provide detailed protocols for utilizing this compound in a range of in vitro studies to investigate its effects on cellular functions.

Mechanism of Action

This compound selectively targets the Orai1 protein, the pore-forming subunit of the CRAC channel.[2] The activation of the CRAC channel is a critical event in store-operated calcium entry (SOCE). This process is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1). STIM1 then translocates to the plasma membrane and activates Orai1, leading to a sustained influx of calcium into the cell. This rise in intracellular calcium activates calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factor. Dephosphorylated NFAT translocates to the nucleus and initiates the transcription of genes encoding various cytokines, such as Interleukin-2 (IL-2), and other molecules involved in the immune response. RO2959, by inhibiting Orai1, effectively blocks this entire signaling cascade.[3]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes key IC50 values.

| Target/Assay | Cell Type/System | IC50 Value | Reference |

| CRAC Channel Current (I-CRAC) | RBL-2H3 cells | 402 nM | [1] |

| Orai1/Stim1-mediated SOCE | CHO cells | 25 nM | [1] |

| Orai3 | CHO cells | 530 nM | [2] |

| SOCE in activated CD4+ T lymphocytes | Human primary CD4+ T cells | 265 nM | [2] |

| IL-2 Production | Human T-cells | Potent inhibitor (specific IC50 not provided) | [1] |

Signaling Pathway Diagram

Caption: this compound inhibits the CRAC channel signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution

For in vitro studies, this compound should be dissolved in a suitable solvent to prepare a concentrated stock solution.

-

Reagent: this compound

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 4.64 mg of this compound (MW: 464.96 g/mol ) in 1 mL of DMSO.

-

If necessary, use sonication to aid dissolution.[1]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

-

-

Note: When preparing working concentrations, the final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

In Vitro Calcium Flux Assay

This protocol describes the measurement of store-operated calcium entry (SOCE) in response to ER calcium store depletion and its inhibition by this compound.

-

Experimental Workflow Diagram:

Caption: Workflow for the in vitro calcium flux assay.

-

Materials:

-

Suspension cells (e.g., Jurkat T-cells) or adherent cells (e.g., CHO cells stably expressing Orai1 and STIM1).[3]

-

Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Pluronic F-127.

-

Calcium-free buffer (e.g., Hank's Balanced Salt Solution without Ca2+ and Mg2+).

-

Calcium-containing buffer (e.g., HBSS with Ca2+ and Mg2+).

-

Thapsigargin or other ER Ca2+-ATPase inhibitors.

-

This compound stock solution.

-

96-well black, clear-bottom microplate.

-

Fluorescence plate reader with kinetic reading capabilities.

-

-

Procedure:

-

Cell Preparation:

-

Harvest and wash the cells with calcium-free buffer.

-

Resuspend the cells at a density of 1 x 10^6 cells/mL in calcium-free buffer.

-

-

Dye Loading:

-

Add the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) and a similar concentration of Pluronic F-127 to the cell suspension.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with calcium-free buffer to remove excess dye.

-

Resuspend the cells in calcium-free buffer at a final concentration of 1 x 10^6 cells/mL.

-

-

Assay:

-

Plate 100 µL of the cell suspension per well in a 96-well plate.

-

Add 50 µL of calcium-free buffer containing various concentrations of this compound or vehicle (DMSO) to the respective wells. A typical concentration range for a dose-response curve would be from 1 nM to 10 µM.

-

Pre-incubate for 10-30 minutes at room temperature.

-

Place the plate in the fluorescence plate reader and record a baseline fluorescence for 1-2 minutes.

-

Add 50 µL of calcium-free buffer containing thapsigargin (final concentration 1-2 µM) to all wells to deplete ER calcium stores.

-

Continue to record fluorescence for 5-10 minutes.

-

Add 50 µL of calcium-containing buffer to all wells to a final extracellular Ca2+ concentration of 1-2 mM.

-

Record the subsequent increase in fluorescence for 5-10 minutes.

-

-

Data Analysis:

-

The increase in fluorescence after the addition of extracellular calcium represents SOCE.

-

Calculate the peak fluorescence intensity or the area under the curve after calcium addition.

-

Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 of this compound.

-

-

T-Cell Proliferation Assay

This protocol uses CFSE (Carboxyfluorescein succinimidyl ester) staining to assess the inhibitory effect of this compound on T-cell proliferation.

-

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or purified CD4+ T-cells.

-

CFSE.

-

Complete RPMI-1640 medium.

-

T-cell activators (e.g., anti-CD3/anti-CD28 antibodies, Phytohemagglutinin (PHA)).

-

This compound stock solution.

-

96-well round-bottom microplate.

-

Flow cytometer.

-

-

Procedure:

-

CFSE Staining:

-

Isolate PBMCs or CD4+ T-cells.

-

Resuspend the cells at 1 x 10^7 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

-

Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

-

Wash the cells twice with complete RPMI-1640 medium.

-

-

Cell Culture and Treatment:

-

Resuspend the CFSE-labeled cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Plate 100 µL of the cell suspension per well in a 96-well plate.

-

Add 50 µL of medium containing various concentrations of this compound or vehicle.

-

Add 50 µL of T-cell activators (e.g., anti-CD3/anti-CD28 beads or soluble antibodies).

-

Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

-

Acquire the samples on a flow cytometer.

-

Analyze the CFSE fluorescence in the FITC channel. Each cell division will result in a halving of the CFSE intensity.

-

-

Data Analysis:

-

Quantify the percentage of proliferated cells in each condition.

-

Plot the percentage of proliferation against the concentration of this compound to determine its inhibitory effect.

-

-

Cytokine Release Assay

This protocol measures the inhibition of IL-2 production by this compound in activated T-cells using an ELISA (Enzyme-Linked Immunosorbent Assay).

-

Materials:

-

Human PBMCs or purified CD4+ T-cells.

-

Complete RPMI-1640 medium.

-

T-cell activators (e.g., anti-CD3/anti-CD28 antibodies, PHA).

-

This compound stock solution.

-

96-well flat-bottom microplate.

-

Human IL-2 ELISA kit.

-

Plate reader.

-

-

Procedure:

-

Cell Culture and Treatment:

-

Isolate PBMCs or CD4+ T-cells.

-

Resuspend the cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Plate 100 µL of the cell suspension per well in a 96-well plate.

-

Add 50 µL of medium containing various concentrations of this compound or vehicle.

-

Add 50 µL of T-cell activators.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

-

Supernatant Collection:

-

Centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant from each well without disturbing the cell pellet.

-

-

ELISA:

-

Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using the IL-2 standards provided in the kit.

-

Calculate the concentration of IL-2 in each sample.

-

Plot the IL-2 concentration against the concentration of this compound to determine its inhibitory effect.

-

-

Conclusion

This compound is a valuable pharmacological tool for the in vitro investigation of CRAC channel function and store-operated calcium entry. The protocols outlined in these application notes provide a framework for researchers to study the effects of this potent inhibitor on various cellular processes, including calcium signaling, T-cell proliferation, and cytokine release. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the role of CRAC channels in health and disease.

References

Recommended working concentrations of RO2959 monohydrochloride

A Potent and Selective CRAC Channel Inhibitor for Research in Immunology and Beyond

Audience: Researchers, scientists, and drug development professionals.

Introduction

RO2959 monohydrochloride is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2][3] This compound effectively blocks store-operated calcium entry (SOCE), a critical signaling process in various cell types, particularly in lymphocytes.[1][2][4] By inhibiting the Orai1/Stim1-mediated calcium influx, this compound serves as a powerful tool for investigating the physiological and pathological roles of CRAC channels.[1][2][5] Its demonstrated efficacy in blocking T-cell activation and cytokine production makes it a valuable compound for research in immunology, inflammation, and autoimmune diseases.[2][4]

Physicochemical Properties

| Property | Value |

| CAS Number | 2309172-44-7 |

| Molecular Formula | C₂₁H₂₀ClF₂N₅OS · HCl |

| Molecular Weight | 463.93 g/mol |

| Appearance | Solid |

| Purity | >98% |

| Solubility | DMSO: 25 mg/mL (with sonication) Water: < 0.1 mg/mL[6] |

Biological Activity and Recommended Working Concentrations

This compound exhibits high potency in inhibiting CRAC channels and downstream cellular functions. The half-maximal inhibitory concentration (IC₅₀) is a key parameter indicating the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%.[7] Lower IC₅₀ values are indicative of higher potency.[7]

In Vitro Potency

| Target/Assay | Cell Type | IC₅₀ |

| CRAC Channel Inhibition | - | 402 nM[1][2][3] |

| Store-Operated Calcium Entry (SOCE) via Orai1/Stim1 | CHO cells | 25 nM[1][2][3] |

| SOCE in activated CD4+ T lymphocytes | Human primary CD4+ T cells | 265 nM[2] |

| Orai3 Inhibition | - | 530 nM[2] |

| Human IL-2 Production Inhibition | - | Potent[1][2][3] |

Recommended Working Concentrations for In Vitro Experiments

For cellular assays, it is recommended to prepare a stock solution of this compound in DMSO (e.g., 10 mM).[8] This stock solution can then be serially diluted to the desired final working concentrations in cell culture media. To avoid precipitation, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%).

| Application | Recommended Concentration Range |

| Inhibition of SOCE in cell lines | 10 nM - 1 µM |

| T-cell activation and proliferation assays | 100 nM - 2 µM |

| Cytokine release assays (e.g., IL-2) | 100 nM - 2 µM |

Mechanism of Action: Inhibition of CRAC Channel Signaling

This compound targets the CRAC channel, which is composed of Orai pore-forming subunits in the plasma membrane and STIM calcium sensors in the endoplasmic reticulum (ER) membrane.[5] Depletion of ER calcium stores leads to the activation of STIM proteins, which then translocate to the plasma membrane to interact with and open the Orai channels.[5] This results in a sustained influx of calcium into the cell, a process known as SOCE.[5] This calcium influx is crucial for downstream signaling pathways, particularly in T-lymphocytes where it leads to the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), culminating in gene expression and effector functions such as cytokine production and proliferation.[4] RO2959 directly inhibits the CRAC channel, thereby blocking this entire signaling cascade.[4]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for in vitro use.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile